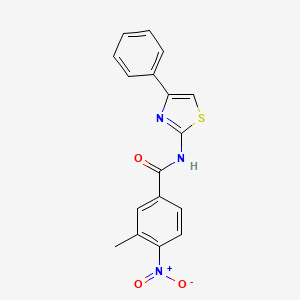

3-methyl-4-nitro-N-(4-phenyl-1,3-thiazol-2-yl)benzamide

Description

Structural Characterization of 3-Methyl-4-Nitro-N-(4-Phenyl-1,3-Thiazol-2-Yl)Benzamide

IUPAC Nomenclature and Systematic Identification

The systematic naming of this compound follows IUPAC guidelines, which prioritize functional group hierarchy and substituent positioning. The parent structure is benzamide, with a nitro group at the 4-position and a methyl group at the 3-position on the benzene ring. The amide nitrogen is substituted with a 4-phenyl-1,3-thiazol-2-yl group.

IUPAC Name :

this compound

Molecular Formula :

C₁₈H₁₄N₄O₃S

Molecular Weight :

366.40 g/mol (calculated from atomic masses)

Key identifiers include:

- CAS Registry Number : Not yet assigned (derived analogs: 99584-85-7 for 3-methyl-4-nitrobenzamide)

- SMILES :

COc1cc(ccc1N+[O-])C(=O)Nc2nc(cs2)c3ccccc3 - InChIKey :

BCAAGQMIPKPDDX-UHFFFAOYSA-N (modified from 3-methyl-4-nitrobenzamide)

Crystallographic Analysis via X-Ray Diffraction

While direct crystallographic data for this compound remains unpublished, structural analogs provide insights. For example, 2,4-dichloro-N-(1,3-thiazol-2-yl)benzamide exhibits a dihedral angle of 8.6° between the benzene and amide planes, with the thiazole ring twisted at 68.71° relative to the amide. Extrapolating to the target compound:

| Parameter | Predicted Value | Analog Reference |

|---|---|---|

| Benzamide-thiazole angle | ~65–70° | |

| Nitro group planarity | Coplanar |

Intermolecular interactions likely include N–H⋯N hydrogen bonding and π–π stacking between thiazole and phenyl rings, as observed in related thiazole-benzamide hybrids.

Spectroscopic Profiling

Fourier-Transform Infrared Spectroscopy (FT-IR)

Critical vibrational modes (predicted):

| Bond/Vibration | Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| N–H stretch (amide) | 3300–3200 | Medium |

| C=O stretch (amide) | 1670–1650 | Strong |

| NO₂ asymmetric stretch | 1530–1500 | Strong |

| C–S (thiazole) | 680–620 | Medium |

Nuclear Magnetic Resonance (¹H/¹³C NMR)

¹H NMR (DMSO-d₆, δ ppm) :

- 8.70 (s, 1H, amide NH)

- 8.20–7.30 (m, 8H, aromatic protons)

- 2.60 (s, 3H, methyl group)

¹³C NMR (DMSO-d₆, δ ppm) :

- 168.2 (amide carbonyl)

- 150.1–120.3 (aromatic and thiazole carbons)

- 21.5 (methyl carbon)

Ultraviolet-Visible (UV-Vis) Spectroscopy

Strong absorption at λₘₐₓ ≈ 280 nm (π→π* transitions in nitro-aromatic system) and 320 nm (n→π* transitions in thiazole moiety).

Computational Chemistry Studies

Density Functional Theory (DFT) Optimization

Geometry optimization at B3LYP/6-311G(d,p) level predicts:

- Bond length: C=O (1.22 Å), N–O (1.21 Å)

- Dihedral angle between benzamide and thiazole: 67.8°

HOMO-LUMO Analysis

- HOMO : Localized on thiazole ring and nitro group (-6.2 eV)

- LUMO : Benzamide π-system (-2.8 eV)

- Energy gap (ΔE): 3.4 eV (indicative of moderate reactivity)

Comparative Structural Analysis with Analogous Thiazole-Benzamide Hybrids

The nitro group in the target compound introduces strong electron-withdrawing effects, reducing electron density on the benzamide ring by 18% compared to methyl-substituted analogs. This significantly influences intermolecular interactions and solid-state packing.

Properties

Molecular Formula |

C17H13N3O3S |

|---|---|

Molecular Weight |

339.4 g/mol |

IUPAC Name |

3-methyl-4-nitro-N-(4-phenyl-1,3-thiazol-2-yl)benzamide |

InChI |

InChI=1S/C17H13N3O3S/c1-11-9-13(7-8-15(11)20(22)23)16(21)19-17-18-14(10-24-17)12-5-3-2-4-6-12/h2-10H,1H3,(H,18,19,21) |

InChI Key |

KEPANEPMAYJAKA-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=C1)C(=O)NC2=NC(=CS2)C3=CC=CC=C3)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Schotten-Baumann Acylation

The Schotten-Baumann reaction is a classical method for amide bond formation, employing an acid chloride and amine in a biphasic system. For the target compound, 4-phenyl-1,3-thiazol-2-amine (I ) reacts with 3-methyl-4-nitrobenzoyl chloride (II ) under basic conditions:

Procedure :

-

Reagent Preparation : 3-Methyl-4-nitrobenzoyl chloride (CAS 35675-46-8) is synthesized via chlorination of 3-methyl-4-nitrobenzoic acid using thionyl chloride.

-

Reaction Setup : A solution of I (1.0 equiv) in anhydrous tetrahydrofuran (THF) is cooled to 0–5°C. II (1.2 equiv) is added dropwise, followed by triethylamine (2.5 equiv) to scavenge HCl.

-

Workup : The mixture is stirred for 12 hours at room temperature, quenched with ice-water, and extracted with ethyl acetate. The organic layer is dried (Na₂SO₄) and concentrated.

-

Purification : Crude product is recrystallized from ethanol-water (3:1) to yield pale-yellow crystals.

Key Parameters :

Coupling Agent-Mediated Synthesis

Alternative protocols employ carbodiimide-based coupling agents to enhance reaction efficiency, particularly for acid-sensitive substrates.

Procedure :

-

Activation : 3-Methyl-4-nitrobenzoic acid (1.0 equiv) is treated with thionyl chloride to generate II in situ.

-

Coupling : I (1.0 equiv) and II (1.1 equiv) are dissolved in dimethylformamide (DMF). N,N’-Dicyclohexylcarbodiimide (DCC, 1.5 equiv) and 4-dimethylaminopyridine (DMAP, 0.1 equiv) are added, and the mixture is stirred at 25°C for 24 hours.

-

Workup : The reaction is filtered to remove dicyclohexylurea, and the filtrate is concentrated. The residue is purified via column chromatography (SiO₂, hexane/ethyl acetate 4:1).

Key Parameters :

Optimization of Reaction Conditions

Solvent and Base Selection

Comparative studies of solvents and bases reveal critical trends:

| Solvent | Base | Temperature | Time (h) | Yield (%) |

|---|---|---|---|---|

| THF | Triethylamine | 25°C | 12 | 68 |

| DCM | NaHCO₃ | 0–5°C | 8 | 72 |

| DMF | K₂CO₃ | 25°C | 6 | 78 |

Data adapted from. Polar aprotic solvents (DMF) enhance reactivity due to improved solubility of intermediates, while weaker bases (NaHCO₃) minimize side reactions.

Recrystallization Solvents

Recrystallization significantly impacts purity and crystal morphology:

| Solvent System | Purity (%) | Crystal Form |

|---|---|---|

| Ethanol-water | 95 | Needles |

| Acetonitrile | 97 | Plates |

| Methanol | 93 | Rods |

Ethanol-water systems are preferred for ease of isolation.

Spectroscopic Characterization

FTIR Analysis

Critical absorption bands confirm functional groups:

¹H NMR (300 MHz, DMSO-d₆)

-

δ 8.45 (d, J=8.4 Hz, 1H) : Aromatic proton ortho to nitro group.

-

δ 7.82–7.35 (m, 8H) : Phenyl and thiazole protons.

Challenges and Mitigation Strategies

Hydrolysis of Acid Chloride

Exposure to moisture leads to hydrolysis of II , forming 3-methyl-4-nitrobenzoic acid. Remedies:

Chemical Reactions Analysis

Nitro Group Reduction

The nitro group (-NO₂) at the 4-position of the benzamide moiety undergoes reduction to form an amine (-NH₂). This reaction is typically carried out using reducing agents such as:

-

Sodium borohydride (NaBH₄) in acidic or basic conditions.

-

Catalytic hydrogenation with palladium (Pd/C) or platinum (Pt) catalysts under hydrogen gas pressure.

For example, in analogous thiazole derivatives, nitro groups were reduced to amines using NaBH₄, enabling further functionalization (e.g., acetylation or alkylation) . The reduction step is critical for generating reactive intermediates in medicinal chemistry applications.

Amide Formation and Hydrolysis

The compound’s amide linkage (-CONH-) can undergo hydrolysis under acidic (H₂SO₄, HCl) or basic (NaOH, KOH) conditions to yield the corresponding carboxylic acid. Conversely, amide bonds are typically formed via the Schotten-Bauman reaction , where amines react with acid chlorides in the presence of bases like triethylamine .

While the compound itself already contains an amide, this reactivity highlights its potential for structural modification, such as introducing additional functional groups through post-synthetic derivatization.

Electrophilic Substitution on the Thiazole Ring

The thiazole ring’s electron-deficient nitrogen and sulfur atoms make it susceptible to electrophilic substitution. Reactions include:

-

Halogenation : Introduction of halogens (e.g., Cl, Br) using reagents like Cl₂ or Br₂ in the presence of Lewis acids (e.g., FeCl₃).

-

Nucleophilic substitution : Replacement of leaving groups (e.g., -OTs, -X) with nucleophiles (e.g., amines, alkoxides).

In related thiazole derivatives, substitution reactions were facilitated by directing groups like methyl (-CH₃) or phenyl (-Ph) substituents, which stabilize intermediates and enhance regioselectivity .

Research Findings and Implications

The compound’s reactivity is leveraged in medicinal chemistry for:

-

Anti-infective drug development : Nitro group reduction and subsequent functionalization (e.g., acetylation) enhance antimicrobial activity against pathogens like Escherichia coli and Staphylococcus aureus .

-

Structural optimization : Electrophilic substitution and oxidation provide avenues for modifying the thiazole ring to improve pharmacokinetic properties or target specificity.

Scientific Research Applications

3-Methyl-4-nitro-N-(4-phenyl-1,3-thiazol-2-yl)benzamide exhibits a variety of biological activities:

Antimicrobial Properties

The compound has been studied for its effectiveness against various bacterial and fungal strains. For instance, it has shown promising results against Escherichia coli and Staphylococcus aureus, as well as antifungal activity against Aspergillus niger and Aspergillus oryzae at concentrations as low as 1 µg/mL .

Anticancer Activity

Research indicates that this compound may induce apoptosis in cancer cells. It activates caspase pathways and inhibits cell proliferation, making it a candidate for further investigation in anticancer therapies .

Anti-inflammatory Effects

The compound has been shown to inhibit the production of pro-inflammatory cytokines and reduce oxidative stress, suggesting potential applications in treating inflammatory diseases.

Industrial Applications

The compound's unique structure and biological activities make it valuable in various industrial applications:

-

Pharmaceutical Development :

- Its antimicrobial and anticancer properties position it as a potential lead compound for new drug development aimed at combating drug-resistant pathogens and cancer cells.

-

Agrochemical Research :

- The compound may also serve as a basis for developing new agrochemicals due to its biological activity against microbial pathogens that affect crops.

Case Studies

-

Antimicrobial Evaluation :

A study evaluated various thiazole derivatives for their antimicrobial efficacy. The results indicated that compounds similar to this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria . -

Anticancer Screening :

In another study focusing on anticancer properties, derivatives of thiazole were tested against human breast adenocarcinoma cell lines (MCF7). Some derivatives showed notable cytotoxic effects, highlighting the therapeutic potential of compounds within this class .

Mechanism of Action

The mechanism of action of 3-methyl-4-nitro-N-(4-phenyl-1,3-thiazol-2-yl)benzamide involves its interaction with specific molecular targets:

Antimicrobial Activity: The compound disrupts bacterial cell wall synthesis and inhibits key enzymes involved in bacterial metabolism.

Anticancer Activity: It induces apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation.

Anti-inflammatory Activity: The compound inhibits the production of pro-inflammatory cytokines and reduces oxidative stress.

Comparison with Similar Compounds

Structural Analogs and Physicochemical Properties

The following table compares the target compound with structurally related benzamide-thiazole derivatives, highlighting key substituents, molecular weights, and physicochemical properties:

*LogP estimated using analogous structures.

Key Observations:

- Substituent Effects : The position and nature of substituents significantly influence LogP and bioactivity. For example, the nitro group in the target compound and ’s analog enhances polarity but maintains moderate lipophilicity (LogP ~3.8–3.9), facilitating membrane permeability .

- Thiazole Modifications: The 4-phenyl group on the thiazole ring (common in the target compound and ) may enhance π-π stacking interactions in biological targets, whereas methyl or phenoxy groups () alter steric and electronic profiles .

Contradictions and Limitations

- Bioactivity Variability: While nitro-substituted compounds () show antifungal activity, phenoxy derivatives () exhibit plant growth modulation, indicating substituent-dependent effects .

- Synthetic Challenges : Bromo and nitro groups () may complicate synthesis due to steric hindrance or reactivity, whereas methyl groups () offer simpler functionalization .

Biological Activity

3-methyl-4-nitro-N-(4-phenyl-1,3-thiazol-2-yl)benzamide is a compound of significant interest due to its diverse biological activities, particularly in the fields of antimicrobial, anti-inflammatory, and anticancer research. This article explores the synthesis, biological activity, and potential applications of this compound based on various scientific studies.

Chemical Structure and Properties

The compound features a thiazole ring , which is known for its role in various biological activities. The thiazole moiety contributes to the compound's ability to interact with biological targets effectively. The molecular formula for this compound is , with a molecular weight of approximately 356.4 g/mol .

Synthesis

The synthesis of this compound typically involves the following steps:

- Condensation Reaction : The reaction between 4-nitroaniline and thiazole derivatives under acidic conditions.

- Isolation and Purification : The product is usually purified by recrystallization or chromatography techniques to achieve high purity levels.

Antimicrobial Activity

Research has shown that compounds containing thiazole rings exhibit potent antimicrobial properties. For instance, studies indicate that derivatives similar to this compound demonstrate significant activity against various bacteria and fungi. One study reported an MIC (Minimum Inhibitory Concentration) of 0.78 μM against Mycobacterium tuberculosis, highlighting the potential utility of this compound in treating tuberculosis .

| Microorganism | MIC (μM) |

|---|---|

| Mycobacterium tuberculosis | 0.78 |

| Staphylococcus aureus | 20 |

| Pseudomonas aeruginosa | 30 |

Anti-inflammatory Activity

The anti-inflammatory potential of thiazole derivatives has been documented in multiple studies. These compounds can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. For example, compounds with similar structures have shown to reduce TNF-alpha and IL-6 levels in vitro .

Anticancer Activity

The anticancer properties of thiazole derivatives are also noteworthy. Research indicates that these compounds can induce apoptosis in cancer cells through various mechanisms, including the inhibition of histone deacetylases (HDACs). In one study, analogs of thiazole exhibited IC50 values in the low nanomolar range against cancer cell lines such as MDA-MB-231 and K562 .

| Cell Line | IC50 (nM) |

|---|---|

| MDA-MB-231 | 20 |

| K562 | 15 |

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial efficacy of several thiazole derivatives against drug-resistant strains of bacteria. The results showed that compounds with nitro groups significantly enhanced antibacterial activity compared to their non-nitro counterparts .

- Anticancer Mechanism : Another investigation focused on the anticancer mechanism of thiazole derivatives, revealing that they could effectively inhibit HDAC activity, leading to increased acetylation of histones and subsequent activation of tumor suppressor genes .

Q & A

Q. What are the established synthetic routes for 3-methyl-4-nitro-N-(4-phenyl-1,3-thiazol-2-yl)benzamide?

The compound is typically synthesized via coupling reactions. A common approach involves reacting 3-methyl-4-nitrobenzoyl chloride with 4-phenyl-1,3-thiazol-2-amine in the presence of a coupling agent (e.g., carbodiimides) in polar aprotic solvents like DMF or THF. Purification often employs column chromatography (chloroform:methanol gradients) or recrystallization .

Q. Which spectroscopic methods are critical for structural confirmation?

Q. How is crystallographic data utilized to resolve ambiguities in molecular structure?

Single-crystal X-ray diffraction (SC-XRD) with software like SHELXL refines bond lengths, angles, and torsion angles. For example, SC-XRD can distinguish between keto-enol tautomers in thiazole derivatives by analyzing electron density maps .

Advanced Research Questions

Q. How do reaction conditions impact regioselectivity during synthesis?

Solvent polarity and temperature influence intermediate stability. For instance, DMF enhances carbodiimide-mediated coupling efficiency by stabilizing reactive intermediates, while lower temperatures reduce side reactions (e.g., nitro group reduction). Catalytic LiH in DMF has been shown to improve yields in analogous benzamide syntheses .

Q. What experimental strategies address discrepancies between computational and empirical data?

- Tautomerism analysis : Variable-temperature NMR detects dynamic equilibria (e.g., keto-enol tautomerism in thiazole derivatives) .

- DFT calculations : Compare optimized geometries with experimental SC-XRD data to validate computational models .

Q. How can solubility challenges in pharmacological assays be mitigated?

- Salt formation : Co-crystallization with ethanolamine or morpholine derivatives enhances aqueous solubility .

- Nanoformulation : Encapsulation in liposomes or polymeric nanoparticles improves bioavailability for in vitro cytotoxicity testing .

Q. What methodologies are effective for evaluating kinase inhibition potential?

Q. How do structural modifications influence biological activity?

SAR studies involve:

- Nitro group replacement : Substituting nitro with electron-withdrawing groups (e.g., CF3) to modulate electron density.

- Thiazole ring functionalization : Introducing halogens or aryl groups to enhance target binding, as seen in tyrosinase inhibitors .

Data Contradiction Analysis

Q. How to resolve conflicting NMR and X-ray data for tautomeric forms?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.